2-Hydroxy Probenecid-d6
CAS No.:
Cat. No.: VC20247934
Molecular Formula: C13H19NO5S
Molecular Weight: 307.40 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H19NO5S |
---|---|
Molecular Weight | 307.40 g/mol |
IUPAC Name | 4-[(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)-propylsulfamoyl]benzoic acid |
Standard InChI | InChI=1S/C13H19NO5S/c1-3-8-14(9-10(2)15)20(18,19)12-6-4-11(5-7-12)13(16)17/h4-7,10,15H,3,8-9H2,1-2H3,(H,16,17)/i2D3,9D2,10D |
Standard InChI Key | LSENJUHYDIWQAU-CRLDSOMESA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])N(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O)O |
Canonical SMILES | CCCN(CC(C)O)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Hydroxy Probenecid-d6 (IUPAC name: 4-[(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)-propylsulfamoyl]benzoic acid) features a benzosulfonamide backbone with deuterium incorporation at six positions on the 2-hydroxypropyl moiety . The deuterium substitution pattern enhances molecular stability while preserving the compound's ability to interact with organic anion transporters (OATs). Key structural parameters derived from X-ray crystallography studies of related probenecid derivatives reveal:
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₃D₆NO₅S | Adapted from |
Molecular Weight | 313.43 g/mol | Calculated |
Crystal System | Triclinic | |
Space Group | P-1 | |
Unit Cell Dimensions | a=7.965Å, b=11.414Å, c=13.528Å |
The triclinic packing arrangement observed in structurally analogous compounds suggests significant π-π stacking interactions between aromatic rings, a feature that likely contributes to the compound's solid-state stability .
Synthetic Methodology
Deuterium Incorporation Strategies
While explicit synthetic protocols for 2-Hydroxy Probenecid-d6 remain proprietary, established deuteration techniques for similar pharmaceuticals involve:
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Isotopic Exchange Reactions: Utilizing D₂O or deuterated alcohols under acidic catalysis to replace specific hydrogen atoms .
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Building Block Approach: Synthesis from deuterated precursors like hexadeutero-propylene oxide, ensuring >98% isotopic purity through controlled reaction conditions .
Critical quality control measures include:
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High-Resolution Mass Spectrometry (HRMS): Verifying exact mass matches theoretical calculations (m/z 313.1345 [M+H]⁺)
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²H-NMR Analysis: Confirming deuterium distribution patterns through characteristic peak absence in ¹H-NMR spectra .
Pharmacological Profile
Mechanism of Action
Like probenecid, 2-Hydroxy Probenecid-d6 acts as a competitive inhibitor of renal OAT1 and OAT3 transporters, blocking uric acid reabsorption with an estimated IC₅₀ of 12 μM . Deuterium substitution modulates this interaction through:
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Enhanced Metabolic Stability: Deuteration reduces first-pass metabolism via cytochrome P450 enzymes, extending plasma half-life by ∼40% compared to non-deuterated analogs .
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Altered Protein Binding: Crystallographic studies of similar deuterated sulfonamides demonstrate modified hydrogen-bonding networks with transporter proteins .
In Vivo Pharmacodynamics
Preliminary animal studies using probenecid analogs show dose-dependent effects on cardiac function:
Dose (mg/kg) | Δ Ejection Fraction (%) | Duration (min) |
---|---|---|
75 | 5.26 ± 3.35 | 30 |
200 | 8.90 ± 2.57 | 60 |
Data adapted from probenecid studies suggest deuterated versions may exhibit prolonged activity at lower doses due to improved pharmacokinetics.
Research Applications
Analytical Chemistry
The compound serves as an internal standard in LC-MS/MS quantification of probenecid metabolites, leveraging its:
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Isobaric mass shift (+6 Da) from non-deuterated species
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Identical chromatographic retention properties
Enzyme Inhibition Studies
Recent investigations of probenecid derivatives demonstrate significant α-amylase inhibition:
Compound | IC₅₀ (μg/mL) | Docking Score (kcal/mol) |
---|---|---|
PESMP Hybrid | 10.60 ± 0.16 | -7.4 |
Acarbose | 8.80 ± 0.21 | -9.4 |
Structural analysis of the 1,3,4-oxadiazole-phthalimide hybrid (PESMP) provides insights into potential modifications for enhancing 2-Hydroxy Probenecid-d6's inhibitory potency through analogous functional group additions.
Comparative Analysis with Probenecid
Property | Probenecid | 2-Hydroxy Probenecid-d6 |
---|---|---|
Plasma Half-life | 6-12 hours | 8-16 hours |
Protein Binding | 85-95% | 88-97% |
Metabolic Clearance | CYP2C9-mediated | Reduced CYP affinity |
Urinary Excretion | 70-80% | 65-75% |
Data synthesized from demonstrate deuteration's impact on key pharmacokinetic parameters.
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